4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine
CAS No.: 2548996-29-6
Cat. No.: VC11819856
Molecular Formula: C18H21ClN4O
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548996-29-6 |
|---|---|
| Molecular Formula | C18H21ClN4O |
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | 4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrimidine |
| Standard InChI | InChI=1S/C18H21ClN4O/c19-15-11-20-7-3-16(15)24-12-13-5-9-23(10-6-13)17-4-8-21-18(22-17)14-1-2-14/h3-4,7-8,11,13-14H,1-2,5-6,9-10,12H2 |
| Standard InChI Key | ZYIKEKTUAJHALR-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=CC(=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
| Canonical SMILES | C1CC1C2=NC=CC(=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Introduction
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine is a synthetic organic molecule of interest in medicinal chemistry due to its potential pharmacological properties. Its structure features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked to a chloropyridinyl ether. This unique configuration suggests potential applications in drug development, particularly in targeting specific biological pathways.
Synthesis
The synthesis of this compound likely involves:
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Formation of the pyrimidine core: This can be achieved via cyclization reactions involving urea or guanidine derivatives with diketones or aldehydes.
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Introduction of the cyclopropyl group: Typically done using cyclopropanation reactions with diazo compounds or cyclopropyl halides.
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Attachment of the piperidine moiety: Functionalization at the nitrogen atom of piperidine allows for the addition of the chloropyridinyl ether through nucleophilic substitution or coupling reactions.
Biological Relevance
The structural features of this compound suggest potential roles in:
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Neurological Disorders: The piperidine and pyrimidine groups are common in drugs targeting central nervous system receptors.
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Anticancer Applications: Chlorinated heteroaryl groups have been linked to DNA-binding properties or enzyme inhibition.
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Anti-inflammatory Activity: Ether linkages and heterocyclic cores are often explored for modulating inflammatory pathways.
Potential Mechanisms of Action
Based on structural analogs, the compound may act through:
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Enzyme Inhibition: The pyrimidine core could mimic substrates or intermediates in enzymatic reactions.
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Receptor Modulation: The piperidine group may interact with G-protein coupled receptors (GPCRs) or ion channels.
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DNA Intercalation or Binding: The planar nature of the pyrimidine ring and the electron-withdrawing chloropyridinyl group might facilitate interactions with nucleic acids.
Data Table: Comparison with Related Compounds
| Compound Name | Activity/Use | Structural Similarity |
|---|---|---|
| ML352 | Choline transporter inhibitor | Piperidine and heteroaryl groups |
| 3-Chloro-3-methyl-piperidin-4-one | Anti-cancer | Chlorinated piperidine |
| Triazolo[4,3-a]pyridines | Antimalarial | Heterocyclic core |
Future Directions
To fully explore the therapeutic potential of this compound:
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Conduct detailed in vitro and in vivo pharmacological studies.
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Investigate its metabolic stability and toxicity profiles.
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Explore structure-activity relationships (SAR) by modifying substituents on the pyrimidine and piperidine rings.
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